Vidarabine
Vidarabine
Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
Brand Name:
Vulcanchem
CAS No.:
5536-17-4
VCID:
VC20743553
InChI:
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula:
C10H13N5O4
Molecular Weight:
267.24 g/mol
Vidarabine
CAS No.: 5536-17-4
APIs
VCID: VC20743553
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | Vidarabine is a white to off-white crystalline powder. (NTP, 1992) Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine. A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus. Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available. Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication. Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication. A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus. |
---|---|
CAS No. | 5536-17-4 |
Product Name | Vidarabine |
Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 |
Standard InChIKey | OIRDTQYFTABQOQ-UHTZMRCNSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Impurities | Adenine Adenosine 3'-(dihydrogen phosphate) Adenosine 3'-(tetrahydrogen triphosphate) Adenosine 3'-(trihydrogen diphosphate) D-ribose |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Appearance | White powder |
Boiling Point | 676.3±65.0 °C at 760 mmHg |
Colorform | Crystals from water Needles from wate |
Melting Point | 500 to 518 °F (NTP, 1992) 257.0-257.5 °C (0.4 H2O) 257.00 °C. @ 760.00 mm Hg |
Physical Description | Vidarabine is a white to off-white crystalline powder. (NTP, 1992) Solid |
Purity | 98% |
Related CAS | 24356-66-9 |
Shelf Life | Vidarabine ophthalmic ointment should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided. |
Solubility | 40.1 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 70 °F (NTP, 1992) The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/ 1.40e+01 g/L |
Synonyms | 9 beta Arabinofuranosyladenine; 9 beta D Arabinofuranosyladenine; 9-beta-Arabinofuranosyladenine; 9-beta-D-Arabinofuranosyladenine; Adenine Arabinoside; alpha Ara A; alpha D Arabinofuranosyladenine; alpha-Ara A; alpha-D-Arabinofuranosyladenine; Ara A; Ara-A; Arabinofuranosyladenine; Arabinoside, Adenine; Arabinosyladenine; beta Ara A; beta-Ara A; Vidarabine; Vira A; Vira-A; ViraA |
Vapor Pressure | 6.0X10-15 mm Hg at 25 °C (est) |
Reference | 1: Whitley R, Alford C, Hess F, Buchanan R. Vidarabine: a preliminary review of its pharmacological properties and therapeutic use. Drugs. 1980;20(4):267–282. doi:10.2165/00003495-198020040-00002 2: Borondy PE, Chang T, Maschewske E, Glazko AJ. Inhibition of adenosine deaminase by co-vidarabine and its effect on the metabolic disposition of adenine arabinoside (vidarabine). Ann N Y Acad Sci. 1977;284:9–20. doi:10.1111/j.1749-6632.1977.tb21932.x 3: Cullis PA, Cushing R. Vidarabine encephalopathy. J Neurol Neurosurg Psychiatry. 1984;47(12):1351–1354. doi:10.1136/jnnp.47.12.1351 4: Tjean M, Bury J, Fillet G. La vidarabine: un traitement antiherpétique actif par voie parentérale [Vidarabine: an active antiherpetic treatment by parenteral administration]. Rev Med Liege. 1982;37(3):82–85. 5: Sacks SL, Smith JL, Pollard RB, et al. Toxicity of vidarabine. JAMA. 1979;241(1):28–29. doi:10.1001/jama.1979.03290270020010 6: Hsu CC, Park JY, Ho NF, Higuchi WI, Fox JL. Topical vaginal drug delivery I: effect of the estrous cycle on vaginal membrane permeability and diffusivity of vidarabine in mice. J Pharm Sci. 1983;72(6):674–680. doi:10.1002/jps.2600720620 7: Vidarabine ophthalmic ointment (Vira-A). Drug Ther Bull. 1979;17(11):43–44. 8: Shannon WM, Westbrook L, Arnett G, Daluge S, Lee H, Vince R. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice. Antimicrob Agents Chemother. 1983;24(4):538–543. doi:10.1128/aac.24.4.538 9: Buchanan RA, Kinkel AW, Alford CA Jr, Whitley RJ. Plasma levels and urinary excretion of vidarabine after repeated dosing. Clin Pharmacol Ther. 1980;27(5):690–696. doi:10.1038/clpt.1980.98 10: Fauvelle F, Léon A, Nicolas P, Tod M, Guillevin L, Petitjean O. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa. Fundam Clin Pharmacol. 1992;6(1):11–15. doi:10.1111/j.1472-8206.1992.tb00088.x |
PubChem Compound | 21704 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume